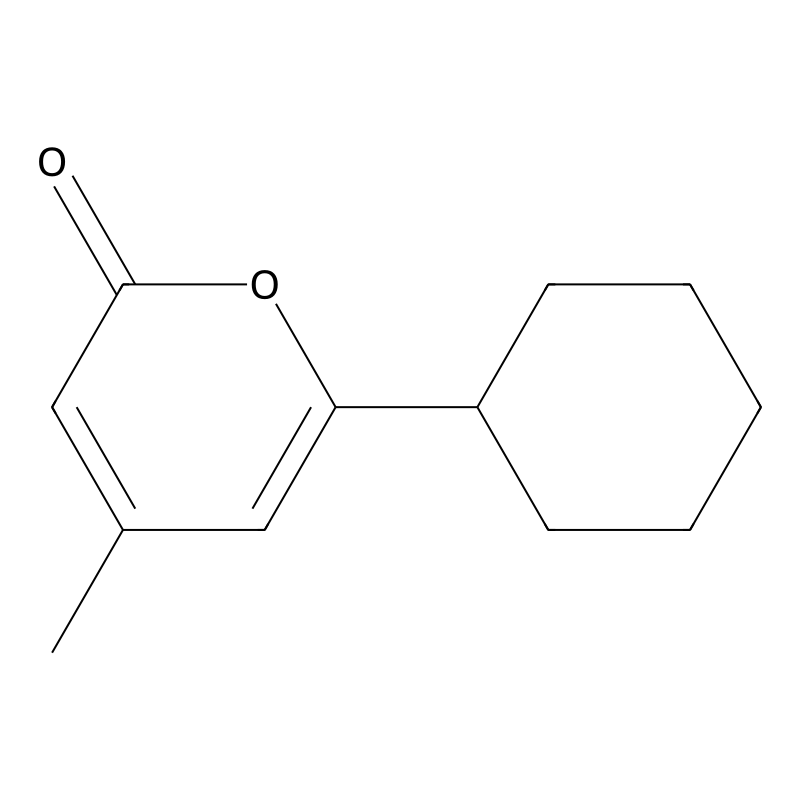

6-Cyclohexyl-4-methyl-2H-pyran-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Impurity: Several sources identify 6-Cyclohexyl-4-methyl-2H-pyran-2-one as an impurity in the antifungal medication Ciclopirox Olamine (BLD Pharm: , European Union ECHA: ). Research may focus on understanding the formation and impact of this impurity during drug production and storage.

Synthetic Intermediate: The chemical structure of 6-Cyclohexyl-4-methyl-2H-pyran-2-one belongs to the class of compounds known as 2H-pyran-2-ones. These molecules serve as intermediates in the synthesis of various other chemicals (PubChem: ). Research efforts may explore the use of 6-Cyclohexyl-4-methyl-2H-pyran-2-one as a building block for more complex molecules with potential applications in pharmaceuticals or other fields.

6-Cyclohexyl-4-methyl-2H-pyran-2-one is an organic compound characterized by its unique pyranone structure. It has the molecular formula and a molecular weight of approximately 192.258 g/mol. The compound features a cyclohexyl group and a methyl group attached to the pyranone ring, contributing to its distinctive chemical properties. Its InChI Key is GPKRKAFTZYODFF-UHFFFAOYSA-N, which aids in identifying the compound in chemical databases .

The mechanism of action of CMPO depends on the specific application. In solvent extraction, CMPO acts as a chelating agent, forming complexes with metal ions through interactions between the oxygen atoms in the chromanone ring and the metal center []. Further research is needed to elucidate the specific mechanisms in other potential applications.

Future Research Directions

CMPO holds promise for various scientific applications. Future research efforts could focus on:

- Exploring the potential of CMPO in medicinal chemistry, including its interaction with biological targets.

- Developing CMPO-based materials with specific functionalities for applications in catalysis or separation science.

- Investigating the environmental impact and degradation pathways of CMPO.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.

- Cyclization Reactions: Under certain conditions, it can form cyclic compounds through intramolecular reactions.

- Reduction Reactions: The carbonyl group may be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 6-Cyclohexyl-4-methyl-2H-pyran-2-one exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. Additionally, preliminary studies suggest that it may have antimicrobial effects, although further research is needed to fully understand its pharmacological potential .

Several methods for synthesizing 6-Cyclohexyl-4-methyl-2H-pyran-2-one have been reported:

- Condensation Reactions: This method involves the condensation of appropriate aldehydes or ketones with cyclohexanone in the presence of acid catalysts.

- Cyclization from Precursor Compounds: Starting from simpler organic compounds, cyclization can be induced through heat or chemical catalysts to form the pyranone structure.

- Functional Group Transformations: Existing functional groups within related compounds can be transformed into the desired pyranone structure through selective reactions.

These methods demonstrate the compound's accessibility for research and industrial applications .

6-Cyclohexyl-4-methyl-2H-pyran-2-one finds various applications across different fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antioxidant and antimicrobial formulations.

- Flavoring Agents: Due to its pleasant aroma, it may be used in food and fragrance industries as a flavoring agent.

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules in chemical research and industry.

Interaction studies involving 6-Cyclohexyl-4-methyl-2H-pyran-2-one focus on its behavior with biological systems and other chemicals:

- Protein Binding Studies: Understanding how the compound interacts with proteins can provide insight into its potential therapeutic effects.

- Metabolic Pathways: Research into how this compound is metabolized in biological systems can reveal its efficacy and safety profiles.

These studies are crucial for assessing its viability as a pharmaceutical agent .

Several compounds share structural similarities with 6-Cyclohexyl-4-methyl-2H-pyran-2-one. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyl-2H-pyran-2-one | Methyl group on pyranone | Lacks cyclohexyl group, simpler structure |

| 6-Methyl-3-cyclopentyl-2H-pyran-2-one | Cyclopentyl instead of cyclohexyl | Different ring size affects reactivity |

| 5-Hydroxy-6-cyclohexylpyranone | Hydroxy substituent | Potentially enhanced biological activity due to hydroxyl group |

These compounds showcase variations in substituents that influence their chemical reactivity and biological activity, highlighting the uniqueness of 6-Cyclohexyl-4-methyl-2H-pyran-2-one within this class of chemicals .

XLogP3

UNII

GHS Hazard Statements

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.